

Introduction: The Molecular Profile of 4,5-Difluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	4,5-Difluoro-2-hydroxybenzaldehyde
Cat. No.:	B188027

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4,5-Difluoro-2-hydroxybenzaldehyde (Molecular Formula: C₇H₄F₂O₂) is an aromatic aldehyde whose reactivity and utility are governed by the interplay of its three functional groups: a hydroxyl group, an aldehyde, and two fluorine atoms on the benzene ring.^[1] This substitution pattern creates a unique electronic environment that is precisely mapped by spectroscopic techniques. Accurate spectral analysis is the cornerstone of quality control, ensuring structural integrity and purity for subsequent synthetic transformations.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of an organic molecule. For **4,5-Difluoro-2-hydroxybenzaldehyde**, both ¹H and ¹³C NMR are indispensable, with the fluorine atoms providing an additional layer of structural confirmation through characteristic coupling patterns.

PART 1.1: ¹H NMR Spectroscopy – Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The aromatic region, in particular, is diagnostic of the substitution pattern.

Experimental Choice & Causality: The selection of an appropriate deuterated solvent is a critical first step. While CDCl_3 is common, a polar aprotic solvent like DMSO-d_6 is often superior for this class of compounds. It effectively solvates the molecule and, crucially, its hydrogen-bonding capability slows the chemical exchange of the acidic hydroxyl proton, allowing it to be observed as a sharp, well-defined peak.

Table 1: ^1H NMR Spectral Data Summary (400 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constants (J) Hz	Assignment	Rationale for Assignment
~10.5-11.5	Singlet (broad)	1H	-	-OH (Phenolic)	The acidic proton of the hydroxyl group, often broadened by hydrogen bonding. Its chemical shift is highly concentration and solvent dependent.
~9.70	Singlet	1H	-	-CHO (Aldehyde)	Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group, causing them to appear far downfield. [2]
~7.45	Doublet of Doublets (dd)	1H	${}^3J(H,H) \approx 9$ Hz, ${}^4J(H,F) \approx$ 6 Hz	H-6	This proton is coupled to both the adjacent fluorine at C-5 and the ortho-fluorine at C-4, resulting in a

				characteristic dd pattern.
~7.15	Doublet of Doublets (dd)	1H	$^3J(H,F) \approx 11$ Hz, $^4J(H,H) \approx$ 3 Hz	This proton experiences strong coupling to the ortho- fluorine at C- 4 and weaker coupling to the meta- proton at H-6.

PART 1.2: ^{13}C NMR Spectroscopy – Carbon Framework and Fluorine Coupling

The proton-decoupled ^{13}C NMR spectrum provides a count of unique carbon atoms and critical information on their hybridization and electronic environment. For fluorinated aromatics, the true power of ^{13}C NMR lies in observing through-bond carbon-fluorine (C-F) couplings, which are invaluable for unambiguous signal assignment.[3][4]

Table 2: ^{13}C NMR Spectral Data Summary (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity (due to C-F coupling)	Coupling Constant (J) Hz	Assignment	Rationale for Assignment
~190.0	Doublet	$^4J(C,F) \approx 3$ Hz	CHO	Carbonyl carbon, shifted downfield. Shows weak coupling to the fluorine at C-4.
~155.0	Doublet of Doublets	$^2J(C,F) \approx 12$ Hz, $^3J(C,F) \approx 3$ Hz	C-2 (C-OH)	Carbon bearing the hydroxyl group. Coupled to both F atoms.
~152.0	Doublet	$^1J(C,F) \approx 250$ Hz	C-4 or C-5	Carbon directly bonded to fluorine exhibits a very large one- bond coupling constant.
~148.0	Doublet	$^1J(C,F) \approx 245$ Hz	C-5 or C-4	The second carbon directly bonded to fluorine, also showing a large $^1J(C,F)$ coupling.
~118.0	Singlet or very small dd	-	C-1	Quaternary carbon attached to the aldehyde and hydroxylated carbon.
~117.0	Doublet	$^2J(C,F) \approx 20$ Hz	C-6	Carbon adjacent to C-5 (bearing F), showing a characteristic

~105.0	Doublet	$^2J(C,F) \approx 22$ Hz	C-3	two-bond coupling.
				Carbon adjacent to C-4 (bearing F), showing a characteristic two-bond coupling.

Self-Validating System: The observation of two distinct carbons with very large $^1J(C,F)$ couplings (~245-250 Hz) is definitive proof of two fluorine atoms attached directly to the aromatic ring. The magnitudes of the two-bond (2J) and other long-range couplings further validate the specific 4,5-difluoro substitution pattern.

Section 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their vibrational frequencies.^[5] The spectrum of **4,5-Difluoro-2-hydroxybenzaldehyde** is expected to show several characteristic absorption bands.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3200-3550	Strong, Broad	O-H Stretch	Phenolic -OH
~3050-3100	Medium	C-H Stretch	Aromatic C-H
~2850 & ~2750	Weak to Medium	C-H Stretch (Fermi Doublet)	Aldehyde C-H
1650-1680	Strong, Sharp	C=O Stretch	Aldehyde Carbonyl
1500-1600	Medium to Strong	C=C Stretch	Aromatic Ring
1100-1300	Strong	C-F Stretch	Aryl-Fluoride

Expertise Insight: The presence of a strong, broad O-H stretch is indicative of intermolecular hydrogen bonding.^[6] The aldehyde is confirmed not only by the strong C=O stretch but also by the pair of weaker bands (a Fermi doublet) at ~2850 and ~2750 cm⁻¹, which is a hallmark of the C-H bond of an aldehyde group.^[7]

Section 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

- Molecular Ion (M⁺•): The molecular formula C₇H₄F₂O₂ gives a monoisotopic mass of approximately 158.02 Da.^{[1][8]} High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.
- Key Fragmentation Pathways: Electron Ionization (EI) mass spectrometry of benzaldehydes typically shows characteristic fragmentation patterns.^{[9][10]}
 - [M-1]⁺ (m/z 157): Loss of the aldehydic hydrogen radical (•H), a common fragmentation for aldehydes.^[11]
 - [M-29]⁺ (m/z 129): Loss of the formyl radical (•CHO), resulting in a difluorophenyl cation.^[12]
 - [M-28]⁺ (m/z 130): Loss of carbon monoxide (CO), a rearrangement common in aromatic aldehydes.

Section 4: Standard Operating Protocols

The following protocols are standardized methodologies. Specific instrument parameters should always be optimized by a trained operator.

Protocol 4.1: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of **4,5-Difluoro-2-hydroxybenzaldehyde** and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

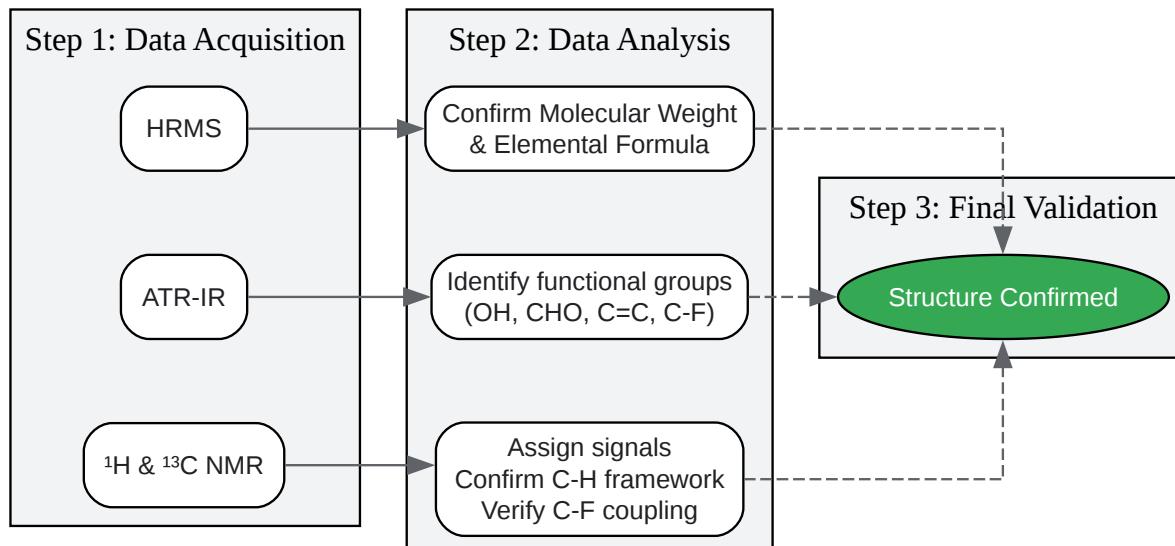
- Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- ^1H Acquisition: Acquire a standard one-pulse ^1H spectrum. A 30-degree pulse angle with a 1-second relaxation delay and 16 scans is a typical starting point.
- ^{13}C Acquisition: Acquire a standard proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program). A 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ^{13}C spectrum to the solvent peak (DMSO at 39.52 ppm).

Protocol 4.2: ATR-IR Spectroscopy

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
- Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol).

Section 5: Visualization of Workflows and Structures

Diagrams provide a clear visual summary of complex information, aiding in comprehension and retention.

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Caption: Workflow for the comprehensive spectroscopic validation of **4,5-Difluoro-2-hydroxybenzaldehyde**.

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